molecular formula C21H20N2O2 B11373404 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B11373404
M. Wt: 332.4 g/mol
InChI Key: DXDNEDPWTIISFY-ZHACJKMWSA-N
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Description

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the phenylprop-2-en-1-one moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H20N2O2/c24-20(11-10-16-6-2-1-3-7-16)23-14-12-17(13-15-23)21-22-18-8-4-5-9-19(18)25-21/h1-11,17H,12-15H2/b11-10+

InChI Key

DXDNEDPWTIISFY-ZHACJKMWSA-N

Isomeric SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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